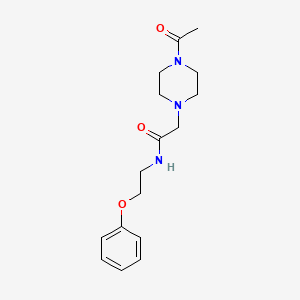
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone is a chemical compound that belongs to the class of benzothiazepines. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and material science.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific molecular targets in cells, such as enzymes or receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, it has been reported to have anticonvulsant effects by modulating the activity of ion channels in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone in lab experiments is its relatively easy synthesis method. In addition, this compound has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are various future directions for the investigation of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone. One potential direction is to explore its potential as a scaffold for the development of new drugs targeting specific diseases such as cancer, inflammation, and epilepsy. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Moreover, the potential toxicity of this compound needs to be carefully evaluated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone involves the reaction of 2-aminopyridine with 2-chloroacetophenone in the presence of sodium ethoxide. The resulting intermediate is then cyclized using sulfur and sodium sulfide to obtain the final product. This method has been reported in the literature and has been successfully used to synthesize this compound with high yields.
Applications De Recherche Scientifique
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone has been investigated for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. In addition, this compound has been shown to have potential as a scaffold for the development of new drugs targeting various diseases.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(12-6-3-4-9-16-12)17-10-5-11-19-14-8-2-1-7-13(14)17/h1-4,6-9H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQIUSPXWVQTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)